2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid
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Overview
Description
2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[B]thiophene with chloroacetyl chloride to form the 2-chloroacetamido derivative. This intermediate is then reacted with hydrazine hydrate to yield the hydrazine derivative, which can undergo further reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly used.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, tetrahydrothiophenes, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-3-YL)acetic acid
- 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-2-YL)acetic acid
- 2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)ethanamine
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[B]thiophen-4-YL)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused thiophene and benzene rings, along with the acetic acid moiety, make it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H12O2S |
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Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)acetic acid |
InChI |
InChI=1S/C10H12O2S/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h4-5,7H,1-3,6H2,(H,11,12) |
InChI Key |
HCTYINCKCYCZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)CC(=O)O |
Origin of Product |
United States |
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